MFCD01166218
Description
Based on analogous entries (e.g., ), compounds with MDL identifiers typically include critical data such as molecular formula, molecular weight, solubility, and hazard classifications. For instance, similar compounds like CAS 1761-61-1 (MDL: MFCD00003330) and CAS 905306-69-6 (MDL: MFCD10697534) are characterized by their aromaticity, heteroatom composition, and industrial relevance in catalysis or medicinal chemistry . While explicit data for MFCD01166218 is unavailable, its comparison with structurally or functionally related compounds can be inferred using standardized methodologies .
Properties
IUPAC Name |
1-benzyl-3-(4-methoxyanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-15-9-7-14(8-10-15)19-16-11-17(21)20(18(16)22)12-13-5-3-2-4-6-13/h2-10,16,19H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNZKBUNLFUUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
To evaluate MFCD01166218, two structurally analogous compounds were selected based on shared functional groups or metal coordination properties:
Table 1: Structural Comparison
Key Differences :
- Functional Groups : Unlike the brominated aromatic system in CAS 1761-61-1, this compound likely features amide linkages, enhancing hydrogen-bonding capacity and solubility in polar solvents .
- Molecular Weight : The higher molecular weight of this compound compared to CAS 905306-69-6 may reduce its volatility but increase thermal stability .
Functional Comparison with Similar Compounds
Functional analogs were selected based on catalytic or pharmaceutical applications:
Table 2: Functional Comparison
Key Insights :
- Bioavailability : Compared to CAS 905306-69-6 (bioavailability score: 0.55), this compound’s solubility and log S values (-2.47 to -1.98) suggest moderate bioavailability, suitable for drug delivery systems .
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